1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the pyrimidine ring: The pyrazolo intermediate is then reacted with suitable amidine or guanidine derivatives to form the fused pyrimidine ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo-pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photosensitizing properties and potential in photodynamic therapy.
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: Synthesized using green chemistry methods and studied for their biological activities.
1,4-dihydropyrimidine derivatives: Known for their diverse pharmacological properties and used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N5O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O/c1-4-24-9-5-8-19-17-16-11-22-23(18(16)21-12-20-17)15-7-6-13(2)14(3)10-15/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
HSBQJJJUKPMCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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